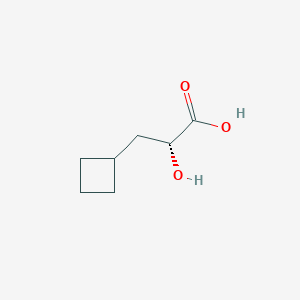

(R)-3-Cyclobutyl-2-hydroxypropanoic acid

Vue d'ensemble

Description

®-3-Cyclobutyl-2-hydroxypropanoic acid is an organic compound characterized by a cyclobutyl group attached to a hydroxypropanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Cyclobutyl-2-hydroxypropanoic acid typically involves the following steps:

Cyclobutylation: Introduction of the cyclobutyl group to a suitable precursor.

Hydroxylation: Addition of a hydroxyl group to the propanoic acid backbone.

Industrial Production Methods: Industrial production may involve optimized catalytic processes to ensure high yield and purity. Specific details on industrial methods are often proprietary and vary between manufacturers.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can undergo reduction to form alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique structural properties.

Industry:

Material Science:

Mécanisme D'action

The mechanism of action of ®-3-Cyclobutyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biochemical effects.

Comparaison Avec Des Composés Similaires

- ®-3-Cyclobutyl-2-hydroxybutanoic acid

- ®-3-Cyclopentyl-2-hydroxypropanoic acid

Comparison:

- Structural Differences: The presence of different ring sizes (cyclobutyl vs. cyclopentyl) or additional carbon atoms in the backbone.

- Unique Properties: ®-3-Cyclobutyl-2-hydroxypropanoic acid is unique due to its specific ring size and functional group arrangement, which may confer distinct chemical and biological properties.

Activité Biologique

(R)-3-Cyclobutyl-2-hydroxypropanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The presence of the cyclobutyl group contributes to its distinct biological properties, making it a candidate for various pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals.

- Enzyme Interaction : The compound's structural features allow it to interact with various enzymes, influencing metabolic pathways and potentially modulating physiological responses.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antiviral Activity : In vitro assays have demonstrated that derivatives of this compound can inhibit HIV entry by acting as CCR5 antagonists. This suggests potential applications in antiviral therapy, particularly for HIV/AIDS.

- Metabolic Stability : Research has shown that modifications in the compound's structure can enhance its metabolic stability in liver microsomes, which is crucial for developing effective therapeutic agents. For instance, the introduction of hydrophilic substituents has been linked to improved pharmacokinetic profiles .

- Cellular Effects : Experimental data indicate that this compound can affect calcium mobilization in cells, a critical pathway in various signaling processes. This activity is particularly relevant in the context of immune responses and cellular communication.

Study 1: Antiviral Efficacy

A study evaluated the efficacy of this compound analogs against HIV. The compounds were tested for their ability to inhibit cell–cell fusion and virus entry mediated by CCR5 receptors. Results indicated that certain stereoisomers exhibited significantly greater potency compared to others, highlighting the importance of stereochemistry in biological activity .

Study 2: Metabolic Profiling

In a metabolic profiling study, this compound was subjected to liver microsome assays to assess its stability and degradation pathways. The findings revealed that specific modifications could enhance stability and reduce toxicity, paving the way for safer therapeutic applications .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Enzyme Interaction Studies

The structural characteristics of (R)-3-Cyclobutyl-2-hydroxypropanoic acid facilitate interactions with biological macromolecules like enzymes. The presence of hydroxy and carboxylic acid groups allows for the formation of hydrogen bonds and ionic interactions, making it a candidate for studying enzyme-substrate interactions. This application is crucial for understanding metabolic pathways and developing new therapeutic agents.

Case Study: Enzyme Modulation

Research has demonstrated that compounds similar to this compound can modulate enzyme activities effectively. For instance, studies on enzyme kinetics have shown that these compounds can alter the activity of specific enzymes involved in metabolic processes, leading to insights into their roles in disease mechanisms .

Pharmaceutical Applications

The compound's ability to interact with various biological targets positions it as a potential lead compound in drug development. Its unique chirality may lead to different biological activities compared to its non-chiral counterparts.

Case Study: Anticancer Activity

A study explored the cytotoxic effects of this compound on cancer cell lines. The findings indicated that the compound exhibited dose-dependent cytotoxicity against specific human colorectal adenocarcinoma cell lines, suggesting its potential as an anticancer agent .

Polymer Chemistry

The compound's structural features make it suitable for applications in polymer chemistry. It can serve as a building block for synthesizing biodegradable polymers such as poly(lactic acid) (PLA). The synthesis of PLA via ring-opening polymerization or direct polycondensation from lactic acid derivatives is well-documented .

| Polymer | Synthesis Method | Applications |

|---|---|---|

| Poly(lactic acid) | Ring-opening polymerization | Biodegradable plastics |

| Poly(lactic-co-glycolic acid) | Co-polymerization with glycolic acid | Drug delivery systems |

Chiral Resolution

This compound is also utilized in chiral resolution processes in industrial settings. Its ability to form stable complexes with various substrates enhances the efficiency of separating enantiomers, which is vital in pharmaceutical manufacturing .

Intermediate in Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those required in pharmaceutical formulations and agrochemicals . Its role as a building block facilitates the development of novel compounds with tailored properties.

Propriétés

IUPAC Name |

(2R)-3-cyclobutyl-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6(7(9)10)4-5-2-1-3-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTPZRPSKKTNQC-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720261 | |

| Record name | (2R)-3-Cyclobutyl-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300854-01-7 | |

| Record name | (2R)-3-Cyclobutyl-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.